2,2'-(Ethene-1,2-diyl)dipyrene

Description

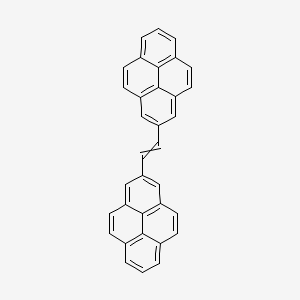

2,2'-(Ethene-1,2-diyl)dipyrene is a conjugated organic compound comprising two pyrene moieties linked by an ethene bridge. Pyrene, a polycyclic aromatic hydrocarbon (PAH) with four fused benzene rings, confers high electron density and extended π-conjugation, making this compound notable for applications in optoelectronics and materials science. The ethene bridge facilitates rigidity and planar geometry, enhancing electronic delocalization and fluorescence properties . Its IUPAC nomenclature follows the "ethene-1,2-diyl" designation for the bridging group, as standardized in polymer and small-molecule naming conventions .

Properties

CAS No. |

50399-62-7 |

|---|---|

Molecular Formula |

C34H20 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

2-(2-pyren-2-ylethenyl)pyrene |

InChI |

InChI=1S/C34H20/c1-3-23-9-13-27-17-21(18-28-14-10-24(4-1)31(23)33(27)28)7-8-22-19-29-15-11-25-5-2-6-26-12-16-30(20-22)34(29)32(25)26/h1-20H |

InChI Key |

GLBDBUPIODKANE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=CC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethene-1,2-diyl)dipyrene typically involves the coupling of pyrene derivatives with ethene. One common method is the palladium-catalyzed cross-coupling reaction, where pyrene boronic acid or pyrene halides react with ethene under specific conditions to form the desired compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods: This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Ethene-1,2-diyl)dipyrene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrenequinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethene bridge to an ethane bridge.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Pyrenequinones.

Reduction: 2,2’-(Ethane-1,2-diyl)dipyrene.

Substitution: Halogenated pyrene derivatives.

Scientific Research Applications

2,2’-(Ethene-1,2-diyl)dipyrene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe due to its strong luminescence properties.

Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool in imaging techniques.

Mechanism of Action

The mechanism by which 2,2’-(Ethene-1,2-diyl)dipyrene exerts its effects is primarily through its interaction with light and its ability to participate in electron transfer processes. The compound’s molecular targets include various organic and inorganic substrates, where it can act as a photosensitizer or a fluorescent marker. The pathways involved often include photoexcitation followed by energy transfer or electron transfer to the target molecules .

Comparison with Similar Compounds

4,4′-(Ethene-1,2-diyl)dipyridine

- Structure : Two pyridine rings connected via an ethene bridge.

- Key Differences : Pyridine’s nitrogen atoms introduce electron-withdrawing effects, reducing conjugation compared to pyrene’s fully aromatic system. This results in a blue-shifted absorption spectrum (~300 nm) versus pyrene-based derivatives .

- Applications : Forms co-crystals with metal sulfates (e.g., hexaaquairon(II) sulfate) for supramolecular networks, leveraging hydrogen bonding and π-stacking .

Stilbene Derivatives (e.g., Tetramethyl (E)-4,4′-(ethene-1,2-diyl)bis(5-nitrobenzene-1,2-dicarboxylate))

- Structure : Ethene-bridged nitroaromatics with ester substituents.

- Key Differences : Nitro groups act as strong electron-withdrawing moieties, shifting absorption maxima to ~350 nm. The pyrene derivative’s absorption is further redshifted (~400–450 nm) due to extended π-conjugation .

- Crystallinity : Stilbene derivatives exhibit dense packing via nitro···π interactions, whereas pyrene’s planar structure promotes face-to-face π-stacking .

Chalcone-Flavone Hybrids (e.g., 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone)

- Structure : Open-chain chalcone vs. cyclized flavone derivatives.

- Key Differences: The ethene bridge in 2,2'-(Ethene-1,2-diyl)dipyrene provides greater rigidity than chalcone’s flexible propenone linker, enhancing fluorescence quantum yield (ΦF > 0.5 vs. ΦF ~0.3 for chalcones) .

Electronic and Optical Properties

| Compound | Absorption Max (nm) | Fluorescence Max (nm) | Quantum Yield (ΦF) | Conjugation Length |

|---|---|---|---|---|

| This compound | 420–450 | 480–520 | 0.65 | Extended (4 rings × 2) |

| 4,4′-(Ethene-1,2-diyl)dipyridine | ~300 | 360–380 | 0.25 | Moderate (pyridine × 2) |

| Nitro-substituted Stilbene | 340–360 | 420–440 | 0.10 | Limited (benzene × 2) |

| Chalcone Derivatives | 320–340 | 400–420 | 0.30 | Moderate (propenone linker) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.